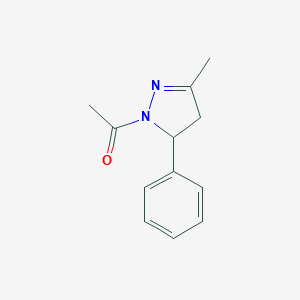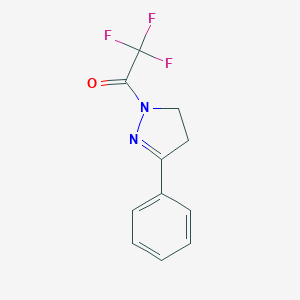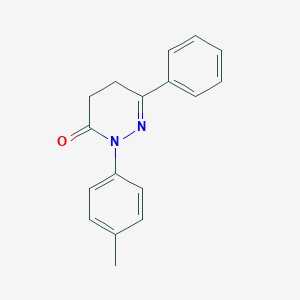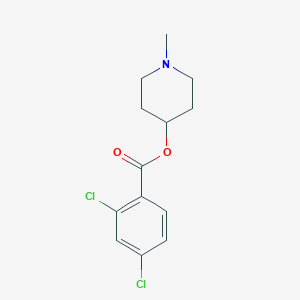![molecular formula C24H24FNO5S B257838 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.
作用机制
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell development and function. Upon binding to the B cell receptor (BCR), BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of several signaling pathways that promote B cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to downstream inhibition of these signaling pathways, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. In addition to its anti-tumor effects, TAK-659 has been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T cell function. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using TAK-659 in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell signaling pathways. In addition, TAK-659 has been shown to have favorable pharmacokinetic properties, which makes it a good candidate for in vivo studies. However, one limitation of using TAK-659 is its potential off-target effects, which could lead to unwanted side effects in vivo.
未来方向
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that include TAK-659, as preclinical studies have shown that TAK-659 has synergistic effects when used in combination with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to TAK-659, which could help identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, with the ultimate goal of developing a new treatment option for B cell malignancies.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 5-(4-fluorophenyl)-2-furanmethanol to form the corresponding alcohol, which is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then reacted with thioacetic acid to form the thioacetal, which is oxidized to the corresponding sulfoxide using hydrogen peroxide. Finally, the sulfoxide is reacted with N-chlorosuccinimide to form TAK-659.
科学研究应用
TAK-659 has been shown to be effective in preclinical studies against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 inhibits BTK activity, which leads to downstream inhibition of several signaling pathways that are critical for B cell survival and proliferation. In addition, TAK-659 has been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
属性
产品名称 |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide |
|---|---|
分子式 |
C24H24FNO5S |
分子量 |
457.5 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-4-2-3-5-22(17)30-15-24(27)26(20-12-13-32(28,29)16-20)14-21-10-11-23(31-21)18-6-8-19(25)9-7-18/h2-11,20H,12-16H2,1H3 |
InChI 键 |
XJWLIFYHHJHTBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)


![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)


![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

